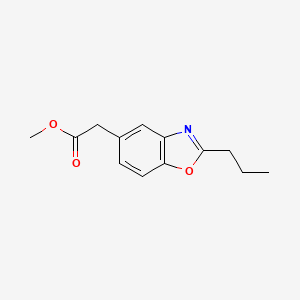

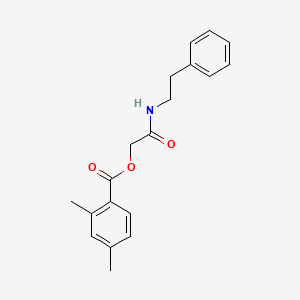

![molecular formula C16H17F3N4O B2785195 1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2097915-17-6](/img/structure/B2785195.png)

1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a 1,2,3-triazole ring, a pyrrolidine ring, and a trifluoromethyl group attached to a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized using click chemistry or Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. X-ray crystallography, NMR spectroscopy, and other analytical techniques are typically used to determine the structure of such compounds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,3-triazole ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s lipophilicity and therefore its solubility in different solvents .Applications De Recherche Scientifique

Synthesis Techniques

Research has developed methodologies for synthesizing biologically significant compounds, including those with 1,2,4-triazolo[1,5-a]pyridine structures, through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This approach enables metal-free oxidative N-N bond formation, characterized by short reaction times and high yields (Zheng et al., 2014).

Structural and Theoretical Studies

Experimental and theoretical studies have been conducted on compounds like 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone. These studies included FTIR, FT-NMR, UV–Visible, X-ray, and DFT analyses to elucidate their structural, vibrational, and electronic properties, contributing to a deeper understanding of their molecular characteristics (Ataol & Ekici, 2014).

Biological Activities

New 1H-1,2,4-triazole derivatives containing pyridine units have been synthesized, showcasing antibacterial and plant growth regulatory activities. Such studies highlight the potential of these compounds in developing new antibacterial agents and agricultural chemicals (Liu et al., 2007).

Catalytic Applications

Research into (η3-allyl)palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands has shed light on their low-temperature self-assembling properties and catalytic activity in Suzuki-Miyaura reactions. These studies offer insights into the design of new catalysts for organic synthesis (Amadio et al., 2012).

Antifungal and Antiviral Research

Compounds with 1,2,3-triazole structures have been evaluated for their antifungal activities, showing promise as potential antifungal agents. Additionally, some of these compounds have been assessed for their inhibitory activity against SARS-CoV-2, highlighting their potential application in antiviral research (Al‐Janabi et al., 2020).

Coordination Chemistry

Studies on half-sandwich ruthenium(II) complexes with 1,2,3-triazole-based ligands have explored their structural properties and applications in catalytic oxidation and hydrogenation processes. These findings contribute to the development of metal-based catalysts with diverse applications in chemical synthesis (Saleem et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O/c17-16(18,19)13-5-3-12(4-6-13)10-15(24)22-9-1-2-14(22)11-23-20-7-8-21-23/h3-8,14H,1-2,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHGTDGUUFVTEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CC2=CC=C(C=C2)C(F)(F)F)CN3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Chloro-N-[(6-methoxy-5-phenylmethoxypyridin-2-yl)methyl]propanamide](/img/structure/B2785121.png)

![6-(4-Chlorophenyl)-2-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2785123.png)

![3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2785126.png)

![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2785127.png)

![1-(4-Methoxybenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2785133.png)

![2-(4-chlorophenyl)-5-ethoxy-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2785134.png)